![molecular formula C21H25N3O2S B2665800 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide CAS No. 1021039-64-4](/img/structure/B2665800.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of fused azaheterocycles . These compounds have emerged as impressive therapeutic agents and have been used in the pharmaceutical industry for the treatment of various diseases .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound , can be accomplished by the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones . This reaction is driven by visible light, making it an inexpensive and green method .
Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety is a fused heterocyclic system consisting of a six-membered pyrimidine and a five-membered thiazole ring with a bridgehead nitrogen atom . This structure is found in numerous natural products and various synthetic compounds .
Chemical Reactions Analysis
The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .
Scientific Research Applications
Anticancer Applications
Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs, including anti-cancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Applications
High antibacterial activities of these compounds have been demonstrated . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Applications
These compounds have also shown high anti-inflammatory activities . This suggests that they could be used in the treatment of various inflammatory diseases.
HIV Therapy
A series of novel thiazolone [3,2-a]pyrimidine-containing RNase H inhibitors were developed for HIV therapy . Among them, some derivatives exhibited low micromolar inhibitory activity .
Antioxidant Properties
The antioxidant properties of these compounds were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity . This suggests potential applications in conditions where oxidative stress plays a role.
Design of New Medicines
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Synthesis of New Compounds
The active methylene group (C2H2) of 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This makes it a valuable tool in the synthesis of new compounds.
Potential Scaffold for RNase H Inhibitors
Thiazolone [3,2-a]pyrimidine can be regarded as a potential scaffold for the further development of RNase H inhibitors . This could lead to the development of new therapeutic agents for diseases where RNase H plays a role.
Safety and Hazards
Future Directions
The future directions for “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. Given their impressive therapeutic properties and low toxicity risks, these compounds could be promising scaffolds for the design of new medicines . Further studies could also focus on optimizing their properties for in vivo imaging .
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-7-15(8-5-2)20(26)23-17-10-6-9-16(12-17)18-13-27-21-22-14(3)11-19(25)24(18)21/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGMVMNXCRSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CSC3=NC(=CC(=O)N23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)
![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)

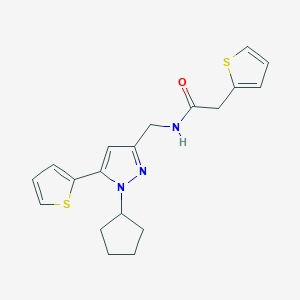
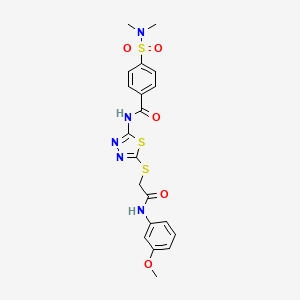

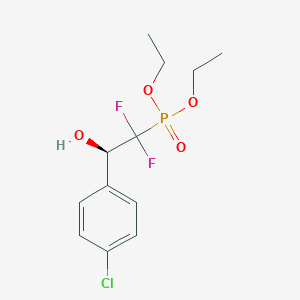
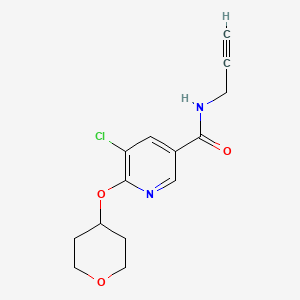
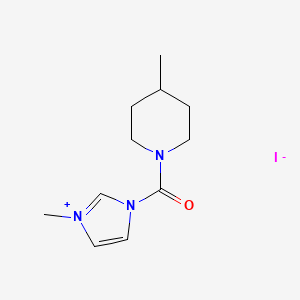
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)